4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide
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Overview
Description
4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Amidation: The nitrated pyrazole is then reacted with an appropriate amine to form the amide linkage.
Thiophene ring formation: The thiophene ring is synthesized through a cyclization reaction involving sulfur sources and appropriate carbonyl compounds.
Final coupling: The thiophene and pyrazole moieties are coupled under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Various substituted thiophenes.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide: Unique due to its specific substitution
Properties
Molecular Formula |
C19H19N5O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-[[2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H19N5O4S/c1-10-8-15(24(27)28)22-23(10)9-13-6-4-5-7-14(13)18(26)21-19-16(17(20)25)11(2)12(3)29-19/h4-8H,9H2,1-3H3,(H2,20,25)(H,21,26) |
InChI Key |
KVTIVYSEAFJAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=C(C(=C(S3)C)C)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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